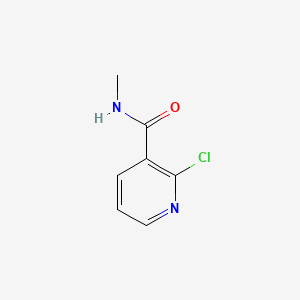

2-Chloro-N-methylnicotinamide

Description

BenchChem offers high-quality 2-Chloro-N-methylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-methylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRKRDJKETWGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484540 | |

| Record name | 2-Chloro-N-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52943-20-1 | |

| Record name | 2-Chloro-N-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-N-methylnicotinamide chemical properties and structure

An In-depth Technical Guide to 2-Chloro-N-methylnicotinamide: Properties, Synthesis, and Applications

Introduction

2-Chloro-N-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. While nicotinamide itself is a crucial component of the coenzyme nicotinamide adenine dinucleotide (NAD), essential for cellular metabolism, its derivatives have garnered significant interest in the fields of medicinal chemistry and drug development. The nicotinamide scaffold is recognized as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2] This versatility makes its derivatives, including 2-Chloro-N-methylnicotinamide, valuable building blocks for creating novel therapeutic agents.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core chemical properties, structural features, synthesis protocols, and emerging applications of 2-Chloro-N-methylnicotinamide, grounded in authoritative scientific literature.

Chapter 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical nature is foundational to its application in research and development. This chapter details the identity, properties, and spectroscopic profile of 2-Chloro-N-methylnicotinamide.

Core Chemical Identity

The fundamental identifiers for 2-Chloro-N-methylnicotinamide are summarized below, providing a clear reference for its chemical identity.[3][4][5]

| Identifier | Value |

| CAS Number | 52943-20-1[4][5] |

| Molecular Formula | C₇H₇ClN₂O[3][4] |

| Molecular Weight | 170.60 g/mol [4][5] |

| IUPAC Name | 2-chloro-N-methylpyridine-3-carboxamide |

| SMILES | CNC(C1=C(N=CC=C1)Cl)=O[5] |

Physicochemical Data

Key physical properties determine the handling, storage, and application of the compound.

| Property | Value | Source |

| Boiling Point | 332°C at 760 mmHg | [4] |

| Purity | Commonly available at ≥97% | [4][6] |

| Storage | Store in a dry, sealed, and cool place | [4][7] |

Structural Analysis

The structure of 2-Chloro-N-methylnicotinamide features a pyridine ring substituted with a chlorine atom at the 2-position and an N-methylamide group at the 3-position. The chlorine atom, being an electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making the compound a versatile intermediate for further chemical modifications.

Spectroscopic Profile

While specific spectral data requires direct experimental acquisition, the structural features allow for the prediction of key spectroscopic signatures. Documentation for NMR, HPLC, and LC-MS is often available from chemical suppliers.[4]

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR, characteristic signals would include peaks for the three protons on the pyridine ring, a singlet for the N-methyl group, and a signal for the amide proton. In ¹³C NMR, distinct peaks would appear for the carbonyl carbon, the carbons of the pyridine ring (with the carbon attached to the chlorine showing a characteristic shift), and the N-methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretch of the amide group (typically around 1650-1680 cm⁻¹).[8] Other key peaks would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching from the pyridine ring, and a C-Cl stretching vibration.[8]

-

Mass Spectrometry (MS): Mass spectral analysis would reveal a molecular ion peak corresponding to the compound's molecular weight.[3] A characteristic isotopic pattern would be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), serving as a clear diagnostic feature.

Chapter 2: Synthesis and Reaction Mechanisms

The synthesis of 2-Chloro-N-methylnicotinamide can be achieved through several routes, typically involving the formation of an amide bond from a carboxylic acid precursor. Patent literature provides detailed and validated protocols for its production.

Detailed Synthetic Protocol

A method for synthesizing 2-Chloro-N-methylnicotinamide is detailed in patent CN115260092.[9] This process involves a multi-step reaction starting from commercially available precursors.

Experimental Protocol:

-

Initial Reaction: In a suitable reaction flask, dissolve 47.4g (0.5 mol) of 3-chloroacrolein and 58g (0.58 mol) of 2-cyano-N-methyl-acetamide in 189.5g of 1,2-dichloroethane.

-

Catalysis: Add 8.3g of triethylamine hydrochloride to the solution. This amine salt acts as a catalyst to facilitate the initial condensation and subsequent cyclization reactions.

-

Heating and Monitoring: Raise the temperature to 65°C and maintain it for 4 hours. The progress of the reaction is monitored by HPLC to check for the consumption of the starting material, 3-chloroacrolein.

-

Intermediate Reaction: After the initial reaction is complete (indicated by <0.2% remaining 3-chloroacrolein), cool the mixture to 40°C. Add 8g of a composite solid catalyst (e.g., tin chloride and zinc on a silica support) and stir for 2 hours.

-

Temperature Gradient: Gradually increase the temperature, holding for 30 minutes at 10°C intervals until reaching 80°C. This controlled heating helps to drive the reaction to completion while minimizing side products.

-

Isolation and Purification: Once the reaction is complete, filter the hot mixture to recover the catalyst. Decolorize the filtrate with 0.5g of activated carbon at 50°C for 30 minutes.

-

Final Product: Filter the solution again and evaporate the solvent to dryness. Rapid cooling yields the final product, 2-Chloro-N-methylnicotinamide.[9]

Synthesis Workflow Visualization

The causality behind this protocol lies in the stepwise construction of the substituted pyridine ring. The initial reaction forms an intermediate that is then cyclized and aromatized with the aid of the composite catalyst and heat. The use of specific solvents and catalysts is optimized to achieve a high yield (reported as 98.36%) and purity.[9]

Chapter 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety and handling procedures are paramount when working with 2-Chloro-N-methylnicotinamide. The information provided here is based on available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified as hazardous under the Globally Harmonized System (GHS). [4][7]

| Hazard Information | Details |

|---|---|

| GHS Pictogram | GHS07 (Exclamation Mark) [4] |

| Signal Word | Warning [4][7] |

| Hazard Statements | H315: Causes skin irritation<[4][6]br>H319: Causes serious eye irritation<[4][6]br>H335: May cause respiratory irritation [4][6]|

Recommended Handling and Personal Protective Equipment (PPE)

To minimize exposure, the following precautions should be taken:

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood. [7]* Eye Protection: Wear tightly fitting safety goggles or a face shield. [10][11]* Skin Protection: Wear protective gloves and a lab coat. [10]* Respiratory Protection: Avoid breathing dust. If dust is generated, a respirator may be necessary. [7]* Hygiene: Wash hands and any exposed skin thoroughly after handling. [7][10]

First Aid Measures

In case of accidental exposure, follow these guidelines: [7][10]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [4][7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [7]

Conclusion

2-Chloro-N-methylnicotinamide emerges as more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its well-defined chemical properties, accessible synthesis routes, and the proven success of its parent nicotinamide scaffold make it a valuable asset for medicinal chemists. The recent application of related structures in developing potent inhibitors for challenging oncology targets like ALKBH2 underscores the immense potential held within this class of compounds. As research continues to unravel complex disease mechanisms, the logical design and application of molecules like 2-Chloro-N-methylnicotinamide will be instrumental in creating the next generation of targeted therapeutics.

References

-

PubChem. 2-Chloro-N-methylnicotinamide. National Center for Biotechnology Information.

-

ChemicalBook. 2-Chloro-N-methylnicotinamide synthesis.

-

Synblock. CAS 52943-20-1 | 2-Chloro-N-methylnicotinamide.

-

Fisher Scientific. Safety Data Sheet - 2-Chloro-N-ethylnicotinamide.

-

TCI Chemicals. Safety Data Sheet - N-Methylnicotinamide.

-

ECHEMI. 2-Chloro-N-methyl-isonicotinamide SDS.

-

Fisher Scientific. 2-Chloro-N-ethyl-N-methylnicotinamide, 97%, Thermo Scientific.

-

BLD Pharm. 112006-59-4|2-Chloro-N-ethyl-N-methylnicotinamide.

-

Thermo Fisher Scientific. 2-Chloro-N,N-dimethylnicotinamide, 97%.

-

Cayman Chemical. Safety Data Sheet - N-Methylnicotinamide.

-

Sigma-Aldrich. 2-Chloro-N-methylnicotinamide AldrichCPR.

-

PubChem. 2-Chloronicotinamide. National Center for Biotechnology Information.

-

ChemicalBook. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis.

-

Benchchem. 2-Chloro-N-methoxy-N-methylnicotinamide.

-

Benchchem. N-Butyl-2-chloro-N-methylnicotinamide.

-

Biological Magnetic Resonance Bank. bmse000281 Nicotinamide.

-

Oriental Journal of Chemistry. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.

-

Ambeed. 152362-01-1 | 2-Chloro-4-methylnicotinamide.

-

Crescent Chemical Company. 2-Chloro-N-methylnicotinamide.

-

ChemicalBook. 2-Chloro-N-methylnicotinamide Supplier.

-

PubMed. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.

-

PubMed Central. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme.

-

ResearchGate. Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide.

-

PubMed. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity.

-

ChemScene. 2-Chloro-N-methylnicotinamide.

-

Human Metabolome Database. Showing metabocard for N-Methylnicotinamide (HMDB0003152).

-

PubMed. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages.

-

Michigan State University Chemistry. Infrared Spectroscopy.

-

Wikipedia. 1-Methylnicotinamide.

-

MDPI. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2.

-

bioRxiv. IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning.

-

NIH RePORTER. Neuroinflammatory and glutamatergic mechanisms of nicotine seeking.

Sources

- 1. 2-Chloro-N-methoxy-N-methylnicotinamide | 488149-34-4 | Benchchem [benchchem.com]

- 2. N-Butyl-2-chloro-N-methylnicotinamide | 1016761-54-8 | Benchchem [benchchem.com]

- 3. 2-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12286955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 52943-20-1 | 2-Chloro-N-methylnicotinamide - Synblock [synblock.com]

- 5. chemscene.com [chemscene.com]

- 6. H57162.MD [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. 2-Chloro-N-methylnicotinamide synthesis - chemicalbook [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

A Senior Application Scientist's In-Depth Guide to the Synthesis of 2-Chloro-N-methylnicotinamide from 2-chloronicotinic acid

This guide provides a comprehensive overview of the synthetic routes for producing 2-Chloro-N-methylnicotinamide, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. We will delve into the fundamental principles of amide bond formation and present detailed protocols for two primary synthetic strategies: the activation of 2-chloronicotinic acid via an acyl chloride intermediate and the direct amide coupling using carbodiimide reagents. The causality behind experimental choices, process validation, and comparative analysis of the methods are discussed to equip researchers and drug development professionals with the necessary knowledge for efficient and scalable synthesis.

The Significance of 2-Chloro-N-methylnicotinamide

2-Chloro-N-methylnicotinamide serves as a crucial building block in the synthesis of a range of bioactive molecules. Its structural features, including the chlorinated pyridine ring and the N-methylamide moiety, are pivotal for the biological activity of the final products. For instance, it is a key intermediate in the synthesis of Nitenpyram, a neonicotinoid insecticide used in agriculture and veterinary medicine to control sucking insects[1]. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.

The Chemistry of Amide Bond Formation: Overcoming the Thermodynamic Barrier

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process under standard conditions. This is due to the formation of a stable and unreactive carboxylate-ammonium salt.[2][3] To facilitate the reaction, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This activation is the cornerstone of all amide bond formation strategies and is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Synthetic Strategies for 2-Chloro-N-methylnicotinamide

Two predominant methods for the synthesis of 2-Chloro-N-methylnicotinamide from 2-chloronicotinic acid are the use of a chlorinating agent to form an acyl chloride intermediate and the application of coupling reagents.

This classic and robust method involves the conversion of 2-chloronicotinic acid to its highly reactive acyl chloride derivative, 2-chloronicotinoyl chloride, using thionyl chloride (SOCl₂). The acyl chloride is then reacted with methylamine to yield the desired amide. This approach is often favored for its high yields and the straightforward purification of the product.[4][5][6]

Mechanism of Acyl Chloride Formation:

The reaction between 2-chloronicotinic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is unstable and readily decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[6]

Caption: Reaction mechanism of thionyl chloride-mediated amidation.

Experimental Protocol:

-

Acyl Chloride Formation: In a fume hood, to a stirred solution of 2-chloronicotinic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) is added thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then heated to reflux (typically 50-70°C) for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Removal of Excess Thionyl Chloride: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is often used in the next step without further purification.

-

Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran). The solution is cooled in an ice bath (0-5°C), and a solution of methylamine (2-3 equivalents, either as a gas or a solution in a suitable solvent like THF or water) is added dropwise with vigorous stirring.[7] An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is necessary to neutralize the HCl generated during the reaction.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then quenched with water. The organic layer is separated, washed with dilute aqueous acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 2-Chloro-N-methylnicotinamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents for the formation of amide bonds under mild conditions.[3][8][9][10][11][12][13] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Mechanism of Carbodiimide Coupling:

The carboxylic acid adds to one of the double bonds of the carbodiimide to form the O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, leading to the formation of the amide and a urea byproduct. A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the amine.[10][12] To suppress this side reaction and also to minimize racemization if chiral centers are present, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often used. These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine.

Caption: Carbodiimide-mediated amide coupling mechanism.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 2-chloronicotinic acid (1 equivalent), methylamine hydrochloride (1.1 equivalents), and HOBt (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, dichloromethane) at 0°C is added a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 equivalents).

-

Addition of Coupling Reagent: EDC hydrochloride (1.2 equivalents) is then added portion-wise to the reaction mixture at 0°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Comparative Analysis of Synthetic Methods

| Feature | Method 1: Thionyl Chloride | Method 2: Carbodiimide Coupling |

| Reaction Conditions | Harsher (reflux temperature) | Milder (0°C to room temperature) |

| Reagents | Corrosive and hazardous (SOCl₂) | Generally less hazardous, but can be skin sensitizers |

| Byproducts | Gaseous (SO₂, HCl) | Solid or water-soluble urea |

| Yield | Generally high | Good to high, can be sensitive to reaction conditions |

| Purity of Crude Product | Often high | May contain urea and N-acylurea byproducts |

| Scalability | Well-suited for large-scale synthesis | Can be expensive for large-scale production |

| Substrate Scope | Broad for non-sensitive molecules | Wide, suitable for sensitive functional groups |

| Safety Considerations | Requires a well-ventilated fume hood due to toxic gas evolution | Byproducts may require specific disposal procedures |

Purification and Characterization

The final product, 2-Chloro-N-methylnicotinamide, is typically a solid at room temperature.[14] Purification is most commonly achieved through recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to obtain a crystalline solid with high purity. For smaller scales or to remove persistent impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.

The identity and purity of the synthesized 2-Chloro-N-methylnicotinamide should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of 2-Chloro-N-methylnicotinamide from 2-chloronicotinic acid can be effectively achieved through two primary methods: activation with thionyl chloride or direct coupling using carbodiimide reagents. The choice of method depends on several factors, including the scale of the reaction, the sensitivity of the starting materials to harsh conditions, cost considerations, and available equipment. The thionyl chloride method is often preferred for its high yields and scalability, while the carbodiimide coupling offers milder reaction conditions suitable for more delicate substrates. This guide provides the necessary theoretical background and practical protocols to enable researchers to select and implement the most appropriate synthetic strategy for their specific needs.

References

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]

-

Furia, M., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

-

Wikipedia. Carbodiimide. [Link]

-

Khan Academy. Preparation of amides using DCC. [Link]

- Google Patents. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.

-

Furia, M., et al. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Tetrahedron Letters. [Link]

-

O'Brien, A. G., et al. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters. [Link]

-

ResearchGate. Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions. [Link]

-

Wang, L., et al. (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. [Link]

-

Furia, M., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

Patsnap. Method for preparing 2-chloronicotinic acid. [Link]

-

Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Loido, J. C., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry. [Link]

-

Han, J., et al. (2020). 2-Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. Chemistry – An Asian Journal. [Link]

-

Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. [Link]

- Google Patents.

- Google Patents.

-

Durham University. Catalytic Amidation. [Link]

-

Organic Syntheses. 2-chloronicotinonitrile. [Link]

- Google Patents.

-

Wikipedia. Nitenpyram. [Link]

-

Nelson, D. A. (1983). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Wyoming Water Research Center. [Link]

-

PubChem. Methylamine. [Link]

-

Srinivasu, N., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry. [Link]

- Google Patents.

- Google Patents. CN101519371A - Preparation method of cartap hydrochloride intermediate, i.e., 2-N, N-dimethyl-1, 3-dithio-cyano propane.

Sources

- 1. Nitenpyram - Wikipedia [en.wikipedia.org]

- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]

- 10. Carbodiimide - Wikipedia [en.wikipedia.org]

- 11. Khan Academy [khanacademy.org]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. 2-Chloronicotinic acid | 2942-59-8 [m.chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-N-methylnicotinamide Derivatives

Abstract

The 2-chloro-N-methylnicotinamide scaffold represents a versatile and highly significant core in the discovery and development of biologically active molecules. Derivatives of this structure have demonstrated a remarkable breadth of activity, ranging from potent agrochemical applications, including fungicidal, herbicidal, and insecticidal properties, to promising therapeutic potential in human health as anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of 2-chloro-N-methylnicotinamide derivatives. Detailed experimental protocols for evaluating their biological activities are presented, alongside a critical analysis of the key structural features that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds.

Introduction: The Prominence of the Nicotinamide Core

Nicotinamide, also known as niacinamide or vitamin B3, is a fundamental biological molecule, serving as a crucial component of the coenzymes NAD+ and NADP+. These coenzymes are central to a vast array of metabolic redox reactions essential for life.[1] Beyond its physiological role, the nicotinamide structure has emerged as a "privileged scaffold" in medicinal chemistry and agrochemical research. Its chemical tractability allows for systematic modifications, enabling the fine-tuning of biological and physicochemical properties.[1] The introduction of a chlorine atom at the 2-position of the pyridine ring and an N-methyl group on the amide nitrogen significantly influences the electronic properties and steric hindrance of the molecule, leading to a diverse range of biological activities. This guide will delve into the multifaceted biological landscape of these derivatives.

Synthesis of 2-Chloro-N-methylnicotinamide Derivatives

The synthesis of 2-chloro-N-methylnicotinamide derivatives typically commences from 2-chloronicotinic acid. A common synthetic strategy involves the activation of the carboxylic acid group, followed by amidation with N-methylamine or its derivatives.

General Synthetic Pathway

A representative synthetic route is illustrated below. The process begins with the conversion of 2-chloronicotinic acid to its more reactive acyl chloride, which is then reacted with the desired N-methylamine derivative to yield the final product.

Caption: General synthesis of 2-Chloro-N-methylnicotinamide derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol outlines a general procedure for the synthesis of a 2-chloro-N-methylnicotinamide derivative:

-

Acyl Chloride Formation: To a solution of 2-chloronicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloronicotinoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM.

-

To this solution, add the desired N-methylamine derivative (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-chloro-N-methylnicotinamide derivative.

Fungicidal Activity

Derivatives of 2-chloro-N-methylnicotinamide have demonstrated significant potential as fungicides, with some exhibiting efficacy comparable to or exceeding that of commercial standards.

Mechanism of Action: Succinate Dehydrogenase Inhibition

A primary mechanism of action for the fungicidal activity of many nicotinamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[2][3] SDH plays a critical role in cellular respiration by oxidizing succinate to fumarate. Inhibition of this enzyme disrupts the fungal cell's energy production, leading to cell death. Molecular docking studies have suggested that these derivatives bind to the ubiquinone-binding site of the SDH enzyme.[2]

Caption: Inhibition of Succinate Dehydrogenase by 2-Chloro-N-methylnicotinamide derivatives.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct antifungal activity of the compounds against various phytopathogenic fungi.[4]

-

Preparation of Media and Compounds:

-

Culture fungal strains such as Rhizoctonia solani and Sclerotinia sclerotiorum on potato dextrose agar (PDA) plates.[2]

-

Dissolve the test compounds and a commercial fungicide (e.g., boscalid) in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL).

-

-

Inoculation and Incubation:

-

Pour the PDA containing the test compounds into sterile Petri dishes.

-

Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each plate.

-

Incubate the plates at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

-

-

Data Analysis:

-

Measure the diameter of the fungal colony on the treated and control (DMSO only) plates.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100

-

-

Determine the EC50 value (the concentration that causes 50% inhibition) by testing a range of concentrations and using probit analysis.

-

Structure-Activity Relationship (SAR) for Fungicidal Activity

The fungicidal efficacy of 2-chloro-N-methylnicotinamide derivatives is highly dependent on the nature of the substituents on the N-methyl group and the aromatic ring.

-

Substituents on the N-aryl group: The position and electronic properties of substituents on an N-aryl ring play a crucial role. For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives, the presence of electron-withdrawing groups like chlorine on the thiophene ring was found to enhance fungicidal activity.[5]

-

Chirality: The stereochemistry of chiral side chains can significantly impact activity. For example, the (S)-enantiomer of 2-(2-chloronicotinamido)propyl-2-methylbenzoate exhibited significantly higher fungicidal activity against Botryosphaeria berengriana than its (R)-enantiomer.[3]

| Compound ID | Substituent (R) | Target Fungus | EC50 (µg/mL) | Reference |

| Boscalid | 4'-chlorobiphenyl-2-yl | Sclerotinia sclerotiorum | - | [3] |

| 3i | (S)-1-(2-methylbenzoyloxy)propan-2-yl | Botryosphaeria berengriana | 6.68 | [3] |

| 4f | 3-cyano-4-methyl-5-(ethoxycarbonyl)thiophen-2-yl | Pseudoperonospora cubensis | 1.96 | [5] |

Herbicidal Activity

A number of 2-chloro-N-methylnicotinamide derivatives have been synthesized and shown to possess potent herbicidal activity against a range of broadleaf and grass weeds.[6][7]

Mechanism of Action

The herbicidal mechanism of action for many pyridine-based compounds, including some nicotinamide derivatives, involves the disruption of critical plant processes. One identified target is protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis.[7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Other pyridine herbicides act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death.[7]

Caption: Herbicidal mechanism through PPO inhibition.

Experimental Protocol: Whole-Plant Bioassay

This assay evaluates the pre- and post-emergence herbicidal activity of the compounds.[8]

-

Plant Cultivation:

-

Sow seeds of target weed species (e.g., bentgrass, duckweed) and crop species in pots containing a suitable soil mixture.

-

-

Pre-emergence Application:

-

Immediately after sowing, apply the test compounds, dissolved in a suitable solvent and formulated as a spray, to the soil surface at various concentrations.

-

-

Post-emergence Application:

-

After the plants have reached a specific growth stage (e.g., 2-3 leaf stage), apply the test compounds as a foliar spray.

-

-

Incubation and Assessment:

-

Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (light, temperature, humidity).

-

After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill) compared to untreated control plants.

-

Determine the GR50 value (the concentration that causes 50% growth reduction).

-

Structure-Activity Relationship (SAR) for Herbicidal Activity

The herbicidal activity of 2-chloro-N-methylnicotinamide derivatives is strongly influenced by the substituents on the amide nitrogen.

-

N-alkoxy and N-aryloxy groups: The introduction of N-(arylmethoxy) groups has been shown to be a successful strategy for developing potent herbicides.[6][7]

-

Substituents on the aryl ring: The nature and position of substituents on the aryl ring of the N-(arylmethoxy) moiety are critical. For example, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) exhibited excellent herbicidal activity against duckweed, with an IC50 value of 7.8 µM.[6][7]

| Compound ID | Substituent on Amide Nitrogen | Target Weed | IC50 (µM) | Reference |

| 5f | (3,4-dichlorobenzyl)oxy | Lemna paucicostata (duckweed) | 7.8 | [6][7] |

| Clomazone | - | Lemna paucicostata (duckweed) | 125 | [6][7] |

| Propanil | - | Lemna paucicostata (duckweed) | 2 | [6][7] |

Insecticidal Activity

Certain 2-chloro-N-methylnicotinamide derivatives have shown promise as insecticides, acting on the insect nervous system.

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinoid and neonicotinoid insecticides, which share structural similarities with nicotinamide derivatives, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[9][10][11] This leads to overstimulation of the neurons, resulting in paralysis and death of the insect. The 3-pyridylmethylamine moiety is considered an essential structural feature for this activity.[2][11] The chlorine atom at the 6-position of the pyridine ring (corresponding to the 2-position in nicotinamide) can enhance both binding affinity to the receptor and the hydrophobicity of the molecule, thereby increasing insecticidal activity.[10]

Caption: Insecticidal mechanism via nAChR agonism.

Experimental Protocol: Insecticidal Bioassay

A common method for evaluating insecticidal activity is the topical application or diet incorporation bioassay.[12]

-

Insect Rearing: Maintain a healthy colony of the target insect species (e.g., aphids, caterpillars).

-

Compound Application:

-

Topical Application: Dissolve the test compounds in a volatile solvent like acetone. Apply a small, precise volume (e.g., 1 µL) of the solution to the dorsal thorax of each insect using a micro-applicator.

-

Diet Incorporation: Incorporate the test compounds at various concentrations into the artificial diet of the insects.

-

-

Incubation and Mortality Assessment:

-

Place the treated insects in a controlled environment with access to food and water.

-

Assess mortality at specific time intervals (e.g., 24, 48, 72 hours) compared to a control group treated with solvent only.

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration.

-

Determine the LD50 (lethal dose for 50% of the population) or LC50 (lethal concentration for 50% of the population) using probit analysis.

-

Structure-Activity Relationship (SAR) for Insecticidal Activity

The insecticidal activity of nicotinoid compounds is highly dependent on specific structural features:

-

3-Pyridylmethylamine Moiety: This is a crucial pharmacophore for binding to the nAChR.[2][11]

-

Partial Positive Charge on Nitrogen: Unlike nicotinoids where the amino nitrogen is ionized, in neonicotinoids, the corresponding nitrogen atom has a partial positive charge, which is sufficient for interaction with the insect nAChR but not with the vertebrate receptor, contributing to selective toxicity.[10]

-

6-Chloro Substituent: The presence of a chlorine atom at the 6-position of the pyridine ring enhances insecticidal activity.[10]

Potential for Drug Development

Beyond their agrochemical applications, nicotinamide derivatives are being investigated for their therapeutic potential in human diseases, including cancer and inflammatory conditions.

Anticancer Activity

Some nicotinamide derivatives have been shown to exhibit antiproliferative effects against various human cancer cell lines. One study demonstrated that a newly synthesized nicotinamide derivative, N4, had a cytotoxic effect on MCF-7 human breast cancer cells with an IC50 value of 12.1 µM. The proposed mechanisms of action for the anticancer effects of some nicotinamide-related compounds include the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme upregulated in many cancer cells that is crucial for NAD+ synthesis.[13]

Anti-inflammatory Properties

Nicotinamide and its derivatives have well-documented anti-inflammatory properties.[1][8][14] The mechanism is thought to involve the inhibition of the transcription factor NF-κB, which plays a key role in the inflammatory response by regulating the production of pro-inflammatory cytokines such as TNF-α.[8] Nicotinamide can also modulate the activity of poly-ADP-ribose polymerase-1 (PARP1), which is involved in inflammation and DNA repair.[1]

Conclusion

The 2-chloro-N-methylnicotinamide scaffold is a remarkably versatile platform for the design of novel biologically active compounds. The extensive research into its derivatives has led to the discovery of potent fungicides, herbicides, and insecticides, with some compounds demonstrating efficacy that rivals or surpasses existing commercial products. The primary mechanisms of action in the agrochemical sphere involve the inhibition of crucial enzymes such as succinate dehydrogenase and protoporphyrinogen oxidase, as well as the modulation of nicotinic acetylcholine receptors. Furthermore, the emerging evidence of their anticancer and anti-inflammatory properties opens up exciting avenues for therapeutic drug development. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation 2-chloro-N-methylnicotinamide derivatives with enhanced potency, selectivity, and safety profiles. Continued exploration of this chemical space is warranted to fully unlock its potential in both agriculture and medicine.

References

- BenchChem. (n.d.). Comparative analysis of fungicidal efficacy of nicotinamide derivatives.

- Matsuo, H., Tomizawa, M., & Yamamoto, I. (1998). Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. Archives of Insect Biochemistry and Physiology, 37(1), 17-23.

- ACS Publications. (n.d.). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

- Yamamoto, I., Yabuta, G., Tomizawa, M., Saito, T., Miyamoto, T., & Kagabu, S. (1995). Structural factors contributing to insecticidal and selective actions of neonicotinoids. Archives of insect biochemistry and physiology, 30(1), 25-36.

- Yamamoto, I. (1996). Structure-Activity Relationships of Nicotinoids and the Related Compounds. Journal of Pesticide Science, 21(3), 309-315.

- Yu, C., Wang, Q., Min, L., Bajsa-Hirschel, J. N., Hua, X., Cantrell, C. L., ... & Liu, X. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423-6430.

- ResearchGate. (n.d.). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid.

- Szabo, C. (1996). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides.

- MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135.

- PubMed. (2025). Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. Bioorganic Chemistry, 164, 108868.

- Koca, M., & Bilginer, S. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Molecular Diversity.

- de Oliveira, M. R., da Silva, G. N., & de Freitas, R. M. (2023). Nicotinamide, an acetylcholinesterase uncompetitive inhibitor, protects the blood‒brain barrier and improves cognitive function in rats fed a hypercaloric diet. Metabolic Brain Disease, 38(8), 2685-2699.

- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

- ResearchGate. (n.d.). Synthesis, crystal structure and fungicidal activity of 2-chloro-n-(o-tolylcarbamoyl)nicotinamide.

- Yanez, M., Jhanji, M., Murphy, K., & Ramana, C. V. (2019).

- van der Veen, T., The, B., van Schie, L., de Kivit, S., van der Zwan, D., van der Burg, M., ... & Samsom, J. N. (2025). Nicotinamide Inhibits CD4+ T-Cell Activation and Function. International Journal of Molecular Sciences, 26(7), 3959.

- Lappas, M. (2013). The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: Implications for preterm birth. The Journal of nutritional biochemistry, 24(7), 1276-1284.

- MDPI. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules, 27(24), 8963.

- JoVE. (n.d.). Bioassays for Monitoring Insecticide Resistance.

- AgriSustain-An International Journal. (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.

- MDPI. (n.d.). Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies.

- Amanote Research. (n.d.). (PDF) Nicotinamide Augments the Anti-Inflammatory.

- Benchchem. (n.d.). 2-Chloro-N-methoxy-N-methylnicotinamide | 488149-34-4.

- Benchchem. (n.d.). 2-chloro-N-cyclopentylnicotinamide | 57841-73-3.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Retrieved from [Link]

- ResearchGate. (n.d.). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations.

- Takada-Takatori, Y., Kume, T., Izumi, Y., Ohgi, Y., Niidome, T., Fujii, T., ... & Akaike, A. (2009). Roles of nicotinic receptors in acetylcholinesterase inhibitor-induced neuroprotection and nicotinic receptor up-regulation. Biological & Pharmaceutical Bulletin, 32(3), 318-324.

-

National Center for Biotechnology Information. (n.d.). Alkylating anticancer agents and their relations to microRNAs. Retrieved from [Link]

- ResearchGate. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations.

- Indian Journal of Chemistry (IJC). (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC), 63(2).

- PubMed. (1996). Effects of nicotinamide on central cholinergic transmission and on spatial learning in rats. Pharmacology Biochemistry and Behavior, 53(4), 783-790.

- Chuu, C. P., Lin, H. P., Weng, J. R., Shiah, S. G., & Chen, C. L. (2010). Antiproliferative effect of LXR agonists T0901317 and 22(R)-hydroxycholesterol on multiple human cancer cell lines. Anticancer research, 30(9), 3647-3652.

- Amanote Research. (n.d.). (PDF) Quantitative Structure-Activity Relationships of.

- PubMed. (2002). Antiproliferative and cytotoxic effects of some sigma2 agonists and sigma1 antagonists in tumour cell lines. British journal of pharmacology, 137(7), 1059-1069.

- Semantic Scholar. (n.d.). Roles of nicotinic receptors in acetylcholinesterase inhibitor-induced neuroprotection and nicotinic receptor up-regulation.

- De Petrocellis, L., Melck, D., Palmisano, A., Bisogno, T., Laezza, C., Bifulco, M., & Di Marzo, V. (2003). Anti-proliferative and apoptotic effects of anandamide in human prostatic cancer cell lines: implication of epidermal growth factor receptor down-regulation and ceramide production.

- PubMed. (2011). Antiproliferative effects of COX-2 inhibitor celecoxib on human breast cancer cell lines. Journal of cellular physiology, 226(3), 753-761.

- National Center for Biotechnology Information. (2018). Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea. Molecules, 23(3), 707.

- Google Patents. (n.d.). DE3169738D1 - New herbicidal nicotinamide derivatives.

Sources

- 1. Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships of Nicotinoids and Imidacloprid Analogs [jstage.jst.go.jp]

- 10. Structural factors contributing to insecticidal and selective actions of neonicotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. journals.rdagriculture.in [journals.rdagriculture.in]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Synthetic Cornerstone: A Technical Guide to 2-Chloro-N-methylnicotinamide as a Precursor in Organic Synthesis

Abstract

2-Chloro-N-methylnicotinamide, a halogenated pyridine derivative, has emerged as a pivotal precursor in the landscape of modern organic synthesis. Its strategic substitution pattern, featuring a reactive chlorine atom at the 2-position and an N-methylamido group at the 3-position, renders it a versatile building block for the construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of 2-Chloro-N-methylnicotinamide, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols, mechanistic insights, and a critical evaluation of its synthetic utility are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable intermediate for their synthetic endeavors.

Introduction: The Strategic Importance of 2-Chloro-N-methylnicotinamide

The pyridine nucleus is a ubiquitous motif in a vast array of biologically active molecules. The precise functionalization of this heterocycle is a central theme in medicinal and agricultural chemistry. 2-Chloro-N-methylnicotinamide (CAS No. 52943-20-1) has garnered significant attention as a key intermediate due to the orthogonal reactivity of its principal functional groups. The chlorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, is a prime site for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[1][2] Concurrently, the N-methylamido group can participate in a variety of chemical transformations or serve as a crucial pharmacophore in the final target molecule. This dual functionality allows for a modular and convergent approach to the synthesis of highly substituted pyridine derivatives.

This guide will systematically dissect the synthetic pathways to 2-Chloro-N-methylnicotinamide, elucidate the principles governing its reactivity, and showcase its application in the synthesis of high-value compounds, thereby providing a comprehensive resource for chemists in both academic and industrial settings.

Synthesis of 2-Chloro-N-methylnicotinamide: A Practical Approach

The most common and economically viable route to 2-Chloro-N-methylnicotinamide commences with the readily available 2-chloronicotinic acid. The synthesis is a two-step process involving the activation of the carboxylic acid followed by amidation with methylamine.

Synthesis of the Precursor: 2-Chloronicotinic Acid

Several methods for the preparation of 2-chloronicotinic acid have been reported, with the choice of method often depending on the scale and available starting materials. A prevalent laboratory-scale synthesis involves the oxidation of 2-chloro-3-methylpyridine.[3]

Conversion of 2-Chloronicotinic Acid to 2-Chloro-N-methylnicotinamide

The conversion of 2-chloronicotinic acid to its corresponding N-methylamide is typically achieved via an acyl chloride intermediate. This classical approach ensures high yields and purity of the final product.

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

-

Materials:

-

2-Chloronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

-

-

Procedure:

-

To a stirred suspension of 2-chloronicotinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is often used in the next step without further purification.

-

Step 2: Synthesis of 2-Chloro-N-methylnicotinamide

-

Materials:

-

2-Chloronicotinoyl chloride (from Step 1)

-

Methylamine (solution in THF, water, or as a gas)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the crude 2-chloronicotinoyl chloride in anhydrous THF.

-

In a separate flask, prepare a solution of methylamine (2.0-2.5 eq) and triethylamine (1.5 eq) in THF.

-

Cool the acyl chloride solution to 0 °C and add the methylamine solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford 2-Chloro-N-methylnicotinamide as a solid.

-

| Step | Reactants | Reagents/Solvents | Typical Yield | Reference |

| 1 | 2-Chloronicotinic acid | Thionyl chloride, DCM | >95% (crude) | [4] |

| 2 | 2-Chloronicotinoyl chloride | Methylamine, Triethylamine, THF | 85-95% | [5] |

The Reactivity Landscape of 2-Chloro-N-methylnicotinamide

The synthetic utility of 2-Chloro-N-methylnicotinamide is primarily dictated by the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[1]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the direct displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols. The reaction proceeds through a Meisenheimer-like intermediate, and its rate is influenced by the electron-withdrawing strength of substituents on the pyridine ring.[6]

Diagram: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-N-methylnicotinamide

Sources

- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 2. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 3. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-N-methylnicotinamide synthesis - chemicalbook [chemicalbook.com]

- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-methylnicotinamide

Introduction to 2-Chloro-N-methylnicotinamide

2-Chloro-N-methylnicotinamide, with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol , belongs to the family of substituted pyridinecarboxamides.[1] The presence of a chlorine atom at the 2-position of the pyridine ring and an N-methylamide group at the 3-position imparts specific chemical properties that are of interest in medicinal chemistry and material science. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding its chemical behavior. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-N-methylnicotinamide are based on the analysis of its constituent parts: the 2-chloropyridine ring and the N-methylnicotinamide moiety.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the protons of the N-methyl group. The electron-withdrawing effects of the chlorine atom, the nitrogen atom in the ring, and the N-methylcarboxamide group will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-N-methylnicotinamide

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 8.3 - 8.5 | dd | ~4-5, ~1-2 | Deshielded by the adjacent nitrogen and the chloro group. |

| H-4 | 7.9 - 8.1 | dd | ~7-8, ~1-2 | Influenced by the adjacent amide group and meta to the chloro group. |

| H-5 | 7.3 - 7.5 | dd | ~7-8, ~4-5 | Shielded relative to H-4 and H-6. |

| N-H | 8.0 - 8.5 | q | ~4-5 | Broad signal, coupling to the N-CH₃ protons. |

| N-CH₃ | 2.8 - 3.0 | d | ~4-5 | Typical range for an N-methyl group of an amide, coupled to the N-H proton. |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and concentration. Data is extrapolated from analysis of 2-chloropyridine and N-methylnicotinamide.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the seven carbon atoms, with the pyridine ring carbons appearing at lower field due to aromaticity and electronegative substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-N-methylnicotinamide

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 168 | Typical chemical shift for an amide carbonyl carbon. |

| C-2 | 150 - 153 | Carbon bearing the chlorine atom, significantly deshielded. |

| C-6 | 148 - 150 | Carbon adjacent to the ring nitrogen, deshielded. |

| C-4 | 138 - 140 | Aromatic CH carbon. |

| C-3 | 130 - 133 | Carbon attached to the amide group. |

| C-5 | 122 - 125 | Aromatic CH carbon. |

| N-CH₃ | 26 - 28 | Typical chemical shift for an N-methyl group. |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent. Data is extrapolated from analysis of 2-chloronicotinamide and N-methylnicotinamide.[4][5]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-N-methylnicotinamide and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-Chloro-N-methylnicotinamide will be dominated by absorptions from the amide group and the substituted pyridine ring.

Table 3: Predicted IR Absorption Frequencies for 2-Chloro-N-methylnicotinamide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3300 - 3350 | Medium | Stretching |

| C-H (aromatic) | 3050 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2920 - 2980 | Weak | Stretching |

| C=O (Amide I) | 1650 - 1680 | Strong | Stretching |

| C=N, C=C (ring) | 1550 - 1600 | Medium-Strong | Stretching |

| N-H (Amide II) | 1510 - 1550 | Medium | Bending |

| C-N | 1250 - 1300 | Medium | Stretching |

| C-Cl | 750 - 800 | Strong | Stretching |

Note: Predicted frequencies are based on typical ranges for these functional groups and analysis of related nicotinamide and chloropyridine compounds.[6][7]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of solid 2-Chloro-N-methylnicotinamide onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined in Table 3.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum

For 2-Chloro-N-methylnicotinamide (Molecular Weight: 170.60 g/mol ), the mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, we expect to see peaks at m/z 170 and 172.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Chloro-N-methylnicotinamide

| m/z | Proposed Fragment | Rationale |

| 170/172 | [C₇H₇ClN₂O]⁺ | Molecular ion |

| 141/143 | [C₆H₄ClN₂]⁺ | Loss of the N-methyl group and a hydrogen atom |

| 112/114 | [C₅H₃ClN]⁺ | Fragmentation of the amide side chain |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).

Experimental Protocol for Mass Spectrometry

A common method for the analysis of small organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for LC-MS Analysis

Caption: General workflow for LC-MS analysis.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the LC mobile phase (e.g., acetonitrile, methanol).

-

Chromatography: Inject the sample into an LC system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

-

Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-Chloro-N-methylnicotinamide. By leveraging predictive data derived from closely related analogs, researchers can confidently identify and assess the purity of this important compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. As with any analytical work, it is recommended to acquire experimental data on a certified reference standard for definitive confirmation.

References

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylnicotinamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Niacinamide (HMDB0001406). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 1-Methylnicotinamide (HMDB0000699). Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloronicotinamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000229). Retrieved from [Link]

-

SpectraBase. (n.d.). N-methylnicotinamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). Retrieved from [Link]

-

ResearchGate. (n.d.). A) Bottom: 1D 1H NMR spectrum of nicotinamide that was hyperpolarized under SABRE. Top. Retrieved from [Link]

-

PubMed. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylnicotinamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-N-cyclohexylnicotinamide. Retrieved from [Link]

-

PubMed. (2021). Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, spectral and magnetic properties of two different 2-nitrobenzoatocopper(II) complexes containing N,N-diethylnicotinamide. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. Retrieved from [Link]

-

PubMed. (2007). Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. Retrieved from [Link]

-

National Institutes of Health. (2020). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylnicotinamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]

-

National Institutes of Health. (2022). Single-cell metabolite annotation by tandem mass spectrometry imaging and ab initio molecular dynamics-based fragmentation. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Retrieved from [Link]

-

Scientific Research Publishing. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 3. 1-Methylnicotinamide | C7H9N2O+ | CID 457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-METHYLNICOTINAMIDE(114-33-0) 13C NMR [m.chemicalbook.com]

- 5. 2-Chloronicotinamide(10366-35-5) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-N-methylnicotinamide

Introduction

2-Chloro-N-methylnicotinamide, a substituted pyridine derivative, is a compound of increasing interest within the pharmaceutical and agrochemical research sectors. Its structural similarity to nicotinamide (Vitamin B3) suggests potential biological activity, while the presence of the chloro- and N-methyl groups can significantly influence its physicochemical properties, including solubility and stability. These two parameters are critical determinants of a compound's viability for further development, impacting everything from formulation and bioavailability to storage and shelf-life.

This technical guide provides a comprehensive overview of the known and anticipated solubility and stability characteristics of 2-Chloro-N-methylnicotinamide. In the absence of extensive direct experimental data for this specific molecule, this guide leverages established knowledge of the parent compound, nicotinamide, and related chemical structures to provide expert insights and predictive analysis. Furthermore, we present detailed, field-proven experimental protocols for the systematic evaluation of its solubility and stability, empowering researchers and drug development professionals to generate the robust data required for their programs.

Physicochemical Properties of 2-Chloro-N-methylnicotinamide

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.60 g/mol | [1] |

| IUPAC Name | 2-chloro-N-methylpyridine-3-carboxamide | [1] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

The introduction of a chlorine atom to the pyridine ring is expected to increase the lipophilicity of the molecule compared to nicotinamide, which may influence its solubility profile in both aqueous and organic solvents.

Solubility Profile: Predictions and Experimental Determination

Predicted Solubility

The solubility of nicotinamide generally follows the order: DMSO > DMF > water > methanol > ethanol > propanol > butanol > acetone > ethyl acetate.[2][3] It is anticipated that 2-Chloro-N-methylnicotinamide will exhibit a similar trend, although its absolute solubility in polar solvents might be slightly reduced due to the presence of the chloro group, which decreases the molecule's overall polarity. Conversely, its solubility in less polar organic solvents may be enhanced.

Table 1: Predicted Qualitative Solubility of 2-Chloro-N-methylnicotinamide in Common Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Soluble | The amide and pyridine nitrogen allow for hydrogen bonding. |

| Methanol | 5.1 | Very Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 4.3 | Very Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Isopropanol | 3.9 | Soluble | Lower polarity than methanol and ethanol. |

| Acetonitrile | 5.8 | Moderately Soluble | Polar aprotic solvent. |

| Acetone | 5.1 | Moderately Soluble | Polar aprotic solvent. |

| Dichloromethane | 3.1 | Sparingly Soluble | Non-polar solvent. |

| Ethyl Acetate | 4.4 | Sparingly Soluble | Moderately polar aprotic solvent. |